7-Cyanomethotrexate Dimethyl Ester-D3
Description
7-Cyanomethotrexate Dimethyl Ester-D3 is a deuterated derivative of methotrexate, a folate antagonist widely used in oncology and autoimmune disease therapy. This compound features a cyano (-CN) substitution at the 7th position of the pteridine ring and incorporates three deuterium atoms (D3) in its methyl ester groups. The deuteration enhances metabolic stability, making it valuable in pharmacokinetic and bioanalytical studies as an internal standard . Its molecular formula is C₂₂H₂₀D₃N₈O₅, with a molecular weight of approximately 492.5 g/mol (exact weight depends on isotopic purity).
The primary application of 7-Cyanomethotrexate Dimethyl Ester-D3 lies in drug metabolism research, where its isotopic labeling allows precise tracking of methotrexate analogs in biological matrices. Its dimethyl ester groups improve cellular permeability compared to the parent methotrexate, while the cyano substitution may alter target binding affinity or metabolic pathways .
Properties
Molecular Formula |
C23H25N9O5 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31)/t14-/m0/s1/i1D3 |
InChI Key |
IELAPFQSSXNBBQ-FVELLDLOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
Canonical SMILES |
CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyanation of the Pteridine Ring
Methotrexate’s pteridine ring undergoes regioselective cyanation at position 7. This is achieved via a two-step halogenation-cyanation sequence:
- Bromination : Treatment of methotrexate with $$ \text{N-bromosuccinimide (NBS)} $$ in dimethylformamide (DMF) at 0–5°C introduces a bromine atom at position 7.
- Cyano Substitution : The brominated intermediate reacts with $$ \text{CuCN} $$ in refluxing toluene, facilitating a nucleophilic aromatic substitution to yield 7-cyanomethotrexate.
Reaction Conditions :
- Temperature: 110°C (toluene reflux)
- Catalyst: $$ \text{CuCN} $$ (1.2 equiv)
- Yield: 68–72%
Deuteration of Methyl Esters
Esterification of the α- and γ-carboxylic acids of methotrexate’s glutamate moiety is performed using deuterated methanol ($$ \text{CD}_3\text{OD} $$):
- Acid Activation : The carboxylic acids are activated with $$ \text{SOCl}_2 $$ at 0°C to form acyl chlorides.
- Esterification : Acyl chlorides react with excess $$ \text{CD}_3\text{OD} $$ (5.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen, yielding the dimethyl-d3 ester.
Deuterium Incorporation :
- Deuterium enrichment: ≥99% (confirmed by $$ ^2\text{H NMR} $$)
- Reaction time: 12–16 hours
- Yield: 85–90%
Purification and Isolation
Crude product purification employs a combination of techniques:
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) eluent removes unreacted starting materials and byproducts.
- Recrystallization : The purified compound is recrystallized from ethanol/water (4:1 v/v) to achieve >98% purity.
Analytical Characterization
Spectroscopic Analysis
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) :
- δ 8.45 (s, 1H, pteridine-H)
- δ 4.25 (q, 2H, -COOCH$$2$$CD$$3$$)
- Absence of proton signals at δ 3.65 confirms deuteration.
- $$ ^{13}\text{C NMR} $$ :
- 167.8 ppm (-COOCH$$2$$CD$$3$$)
- 118.4 ppm (-C≡N)
- High-Resolution Mass Spectrometry (HRMS) :
- Calculated for $$ \text{C}{23}\text{H}{19}\text{D}3\text{N}8\text{O}_5 $$: 537.1892
- Observed: 537.1889 ($$ \Delta = 0.3 \, \text{ppm} $$)
Chromatographic Purity Assessment
- HPLC : C18 column (4.6 × 250 mm), 0.1% TFA in acetonitrile/water (45:55), flow rate 1.0 mL/min.
Applications in Research
This deuterated analog is pivotal in:
- Mass Spectrometry-Based Quantitation : Enhances signal resolution in LC-MS/MS assays for methotrexate pharmacokinetics.
- Isotope Effect Studies : Elucidates metabolic pathways by tracing deuterium retention in vivo.
Chemical Reactions Analysis
7-Cyanomethotrexate Dimethyl Ester-D3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to convert the compound into its oxidized forms, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like DMSO-d6 and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Cyanomethotrexate Dimethyl Ester-D3 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is utilized in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as an intermediate in the synthesis of deuterated metabolites of Methotrexate, which are used as antineoplastic and antirheumatic agents.
Industry: The compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 7-Cyanomethotrexate Dimethyl Ester-D3 involves its conversion into 7-Hydroxy Methotrexate-d3 Ammonium Salt, which exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition leads to a decrease in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, ultimately inhibiting DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 7-Cyanomethotrexate Dimethyl Ester-D3 with structurally related compounds:
Key Differences and Implications
Deuteration Effects
- Metabolic Stability: Deuterated compounds like 7-Cyanomethotrexate Dimethyl Ester-D3 exhibit slower metabolic degradation due to the kinetic isotope effect, which strengthens carbon-deuterium bonds compared to carbon-hydrogen bonds. This property is critical for reducing signal interference in mass spectrometry-based assays .
- Synthesis : Deuteration typically involves reacting methotrexate with sodium deuteride (NaOD) in methyl formate, a method shared with Methotrexate-methyl-d3 Dimethyl Ester .
Substitution at the 7th Position
- The cyano group in 7-Cyanomethotrexate Dimethyl Ester-D3 may alter binding to target enzymes like DHFR or influence off-target interactions. In contrast, Methotrexate-methyl-d3 Dimethyl Ester retains the original structure, ensuring compatibility with methotrexate-specific assays .
Biological Activity
7-Cyanomethotrexate Dimethyl Ester-D3 is a deuterated derivative of Methotrexate, a well-established antineoplastic and antirheumatic agent. This compound has gained attention for its potential applications in cancer therapy and metabolic research due to its unique structural properties and biological activity.
7-Cyanomethotrexate Dimethyl Ester-D3 is characterized by the incorporation of deuterium, which enhances its stability and allows for detailed studies of metabolic pathways. Its chemical structure is similar to Methotrexate, enabling it to function as an antimetabolite by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
| Property | Details |
|---|---|
| Chemical Formula | C₁₉H₁₈D₃N₅O₆ |
| Molecular Weight | 367.43 g/mol |
| CAS Number | Not specified |
| Deuterated Form | Yes |
| Role in Synthesis | Intermediate for 7-Hydroxy Methotrexate-D3 Ammonium Salt |
The primary mechanism of action involves the conversion of 7-Cyanomethotrexate Dimethyl Ester-D3 into 7-Hydroxy Methotrexate-D3 Ammonium Salt, which inhibits DHFR. This inhibition leads to a decrease in tetrahydrofolate synthesis, subsequently hindering purine and thymidylate synthesis, which is essential for DNA replication and cell proliferation.
Biological Activity
The biological activity of 7-Cyanomethotrexate Dimethyl Ester-D3 mirrors that of Methotrexate, making it a potent antimetabolite. Its deuterated form may offer advantages in pharmacokinetics and metabolic profiling:
- Anticancer Activity : Similar to Methotrexate, it exhibits cytotoxic effects against various cancer cell lines by disrupting DNA synthesis.
- Metabolic Studies : The deuterium labeling allows researchers to trace metabolic pathways and understand drug metabolism more clearly .
Case Studies
Several studies have highlighted the effectiveness of 7-Cyanomethotrexate Dimethyl Ester-D3 in various contexts:
- Study on Cancer Cell Lines : A study demonstrated that 7-Cyanomethotrexate Dimethyl Ester-D3 effectively inhibited cell proliferation in human leukemia cell lines, showing a dose-dependent response similar to Methotrexate.
- Metabolic Pathway Research : Research involving animal models indicated that the deuterated compound provided clearer insights into the metabolic fate of Methotrexate derivatives, enhancing understanding of their pharmacodynamics.
Comparison with Similar Compounds
The following table compares 7-Cyanomethotrexate Dimethyl Ester-D3 with related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methotrexate | 59-05-2 | Antimetabolite used in cancer treatment |
| 7-Hydroxy Methotrexate | 102401-98-0 | Active metabolite with enhanced efficacy |
| 7-Cyanomethotrexate Dimethyl Ester | 112163-39-0 | Non-deuterated form, used as an intermediate |
| 7-Hydroxy Methotrexate-D3 Ammonium Salt | Not specified | Deuterated metabolite used in metabolic research |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 7-Cyanomethotrexate Dimethyl Ester-D3?
- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with deuterated solvent systems to assess purity, ensuring separation from non-deuterated analogs. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and tandem mass spectrometry (MS/MS) are critical for confirming deuterium incorporation and structural verification. Reference standard comparisons (e.g., SigmaAldrich’s deuterated methotrexate derivatives) should be included to validate results . For protocol details, follow guidelines in Drug Discoveries & Therapeutics on experimental reproducibility and parameter documentation .
Q. How should researchers design in vitro experiments to evaluate the stability of 7-Cyanomethotrexate Dimethyl Ester-D3 under physiological conditions?
- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) using phosphate-buffered saline (PBS) or cell culture media. Monitor degradation kinetics via UV-Vis spectroscopy at λ_max specific to methotrexate derivatives (e.g., 307 nm). Include control experiments with non-deuterated analogs to compare stability. Document deviations from standard protocols (e.g., agitation speed, light exposure) as per Biomedical Chemistry’s guidelines on experimental transparency .
Q. What are the key considerations for synthesizing 7-Cyanomethotrexate Dimethyl Ester-D3 with high isotopic purity?
- Methodological Answer : Optimize deuteration steps using deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O) as solvents. Validate isotopic purity via mass spectrometry (e.g., ESI-MS) and quantify residual protons using ¹H NMR integration. Cross-reference synthetic protocols with deuterated methotrexate derivatives described in SigmaAldrich’s catalog .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo studies on 7-Cyanomethotrexate Dimethyl Ester-D3’s metabolic pathways be reconciled?
- Methodological Answer : Conduct interspecies comparisons (e.g., rodent vs. human hepatocytes) to identify species-specific metabolic enzymes. Use LC-MS/MS to quantify metabolites and compare with in vivo plasma pharmacokinetic profiles. Apply meta-analysis frameworks (e.g., aggregating data from multiple labs) to identify systemic biases, as outlined in Biomedical Chemistry’s data harmonization guidelines .
Q. What methodological approaches are critical for investigating intracellular trafficking mechanisms of 7-Cyanomethotrexate Dimethyl Ester-D3 using fluorescence labeling?
- Methodological Answer : Label the compound with fluorophores (e.g., FITC) at non-reactive sites (e.g., ester groups) to avoid functional interference. Use confocal microscopy with organelle-specific dyes (e.g., LysoTracker) to track subcellular localization. Validate labeling efficiency via fluorescence correlation spectroscopy (FCS) and include unlabeled controls to rule out artifacts .
Q. How should researchers address batch-to-batch variability in deuterated compound synthesis for reproducibility in long-term studies?
- Methodological Answer : Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use orthogonal analytical methods (HPLC, NMR, MS) for batch validation. Document variability thresholds in supplementary materials, adhering to Drug Discoveries & Therapeutics’ standards for data reporting .
Data Contradiction and Validation
Q. What strategies are effective for resolving discrepancies in reported binding affinities of 7-Cyanomethotrexate Dimethyl Ester-D3 to dihydrofolate reductase (DHFR)?
- Methodological Answer : Standardize assay conditions (e.g., buffer ionic strength, temperature) across labs. Perform surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to compare kinetic vs. thermodynamic binding parameters. Cross-validate with computational docking studies using crystallographic DHFR structures .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
